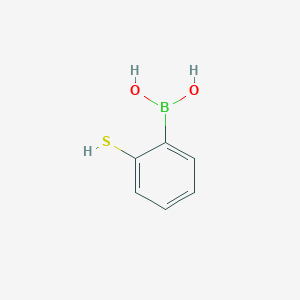
(2-Mercaptophenyl)boronic acid
Descripción general
Descripción
“(2-Mercaptophenyl)boronic acid” is an organoboron compound . It has the molecular formula C6H7BO2S . The compound appears as a white crystal or crystalline powder .
Molecular Structure Analysis
The molecular structure of “(2-Mercaptophenyl)boronic acid” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a mercapto group (sulfhydryl group, -SH). The average mass of the molecule is 153.995 Da .
Chemical Reactions Analysis
Boronic acids, including “(2-Mercaptophenyl)boronic acid”, are known for their ability to form stable five-membered boronate esters with diols . They can also react with azo compounds to form stable ketimines . These reactions are often utilized in various chemical biology applications .
Physical And Chemical Properties Analysis
“(2-Mercaptophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its boiling point is 331.7±44.0 °C at 760 mmHg . The compound has a molar refractivity of 41.1±0.4 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Sensing and Detection
Boronic acids are known for their ability to detect diols and anions. They can be used in fluorescent sensors for detecting catechol and its amino-derivatives like dopamine, DOPA, and DOPAC .
Enzyme Inhibition
Boronic acids can act as enzyme inhibitors. They can interfere with signaling pathways, which is crucial in understanding and treating various diseases .
Cell Delivery Systems
These compounds have been used in cell delivery systems, enhancing the permeation of drugs or fluorescent agents through model membranes .
Glucose Detection
A specific application of 4-mercaptophenyl boronic acid involves surface-enhanced Raman scattering (SERS) detection for quantitative, selective detection of glucose .
Dynamic Click Chemistry
Boronic acids play a role in dynamic click chemistry, which has applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Mecanismo De Acción
Target of Action
The primary target of (2-Mercaptophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
(2-Mercaptophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by (2-Mercaptophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
Boronic acids and their esters, in general, are only marginally stable in water . This suggests that the bioavailability of (2-Mercaptophenyl)boronic acid may be influenced by its stability in aqueous environments.
Result of Action
The result of the action of (2-Mercaptophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, making (2-Mercaptophenyl)boronic acid a valuable reagent in organic chemistry .
Action Environment
The action of (2-Mercaptophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The broad application of the Suzuki–Miyaura coupling reaction arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes also contribute to the efficacy of (2-Mercaptophenyl)boronic acid .
Safety and Hazards
“(2-Mercaptophenyl)boronic acid” should be handled with care to avoid contact with skin, eyes, and mouth . After touching, the affected area should be rinsed immediately with water . The compound should be used or stored in a well-ventilated place . Personal protective equipment, including chemical glasses and protective gloves, are recommended .
Direcciones Futuras
Boronic acids, including “(2-Mercaptophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found applications in sensing, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The exploration of novel chemistries using boron is expected to fuel emergent sciences .
Propiedades
IUPAC Name |
(2-sulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADLTTWFPYPHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402565 | |
| Record name | (2-Mercaptophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Mercaptophenyl)boronic acid | |
CAS RN |
352526-00-2 | |
| Record name | Boronic acid, (2-mercaptophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Mercaptophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
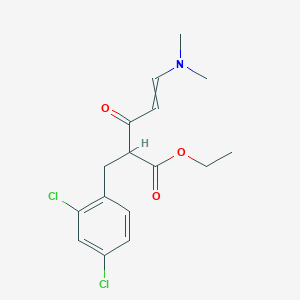
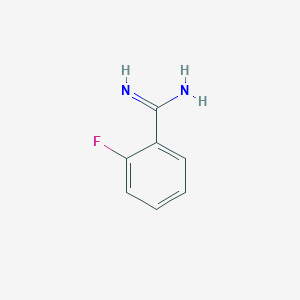


![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)
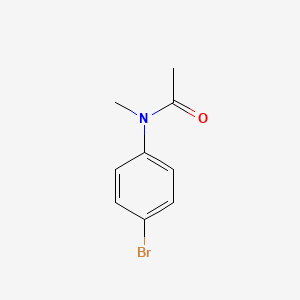
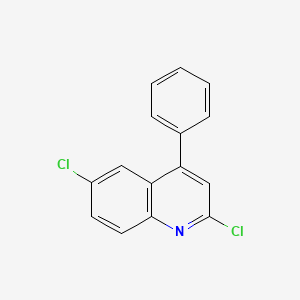
![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)
![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)